(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.
Introduction of the Brominated Trifluoromethylphenyl Group: This step involves the bromination of a trifluoromethyl-substituted benzene ring, followed by its attachment to the piperazine ring through nucleophilic substitution or coupling reactions.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis:
Biological Studies: Researchers may use this compound to study the effects of brominated and trifluoromethylated aromatic compounds on biological systems.
Industrial Applications: It can be utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The brominated and trifluoromethylated aromatic groups can enhance the compound’s lipophilicity and binding affinity, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.
(S)-4-(2-Chloro-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Substitutes bromine with chlorine.
(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: Replaces the piperazine ring with a piperidine ring.
Uniqueness
(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the combination of its brominated trifluoromethylphenyl group and the tert-butoxycarbonyl-protected piperazine-2-carboxylic acid. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H20BrF3N2O4 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2S)-4-[2-bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-8-7-22(9-12(23)14(24)25)13-10(17(19,20)21)5-4-6-11(13)18/h4-6,12H,7-9H2,1-3H3,(H,24,25)/t12-/m0/s1 |
InChI Key |
IVAOLSAORSXCKI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=C2Br)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.